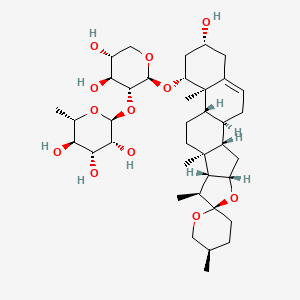
(1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside is a useful research compound. Its molecular formula is C38H60O12 and its molecular weight is 708.886. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside is a glycosylated steroidal saponin known for its diverse biological activities. This compound is derived from plant sources and has garnered attention in pharmacological research due to its potential therapeutic effects.
Chemical Structure
The molecular formula of this compound is C38H60O12 with a molecular weight of approximately 708.88 g/mol. The structural complexity arises from its spirostane framework combined with sugar moieties, which contribute to its biological properties.
Antifungal Properties
Research has demonstrated that saponins, including those related to this compound, exhibit significant antifungal activity. A study on shallot extracts revealed that certain saponins effectively inhibited the growth of pathogenic fungi, suggesting a potential application in agricultural settings to protect crops from fungal diseases .
Antioxidant Activity
Saponins are also recognized for their antioxidant properties. The antioxidant activity of various saponins has been linked to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity may play a role in preventing cellular damage and reducing the risk of chronic diseases .
Immunomodulatory Effects
The compound's glycosylation enhances its interaction with cell membranes, potentially modulating immune responses. Studies have indicated that similar compounds can influence cytokine production and enhance the immune system's efficacy against pathogens .
Case Studies
- Antifungal Activity : In a controlled laboratory setting, extracts containing this compound were tested against various fungal strains. The results showed a dose-dependent inhibition of fungal growth, supporting the hypothesis that this compound could be developed into a natural fungicide.
- Antioxidant Efficacy : A comparative study assessed the antioxidant capacity of several saponins using DPPH radical scavenging assays. The results indicated that this compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Data Table
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,17-19,21-35,39-44H,7-16H2,1-5H3/t17-,18+,19+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37+,38-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHJNNFXCKTDBG-CYHWERFBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347272 |
Source


|
| Record name | (1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125225-63-0 |
Source


|
| Record name | (1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














